3-Bromo-5-cyano-2-fluorophenylacetic acid
Overview
Description
3-Bromo-5-cyano-2-fluorophenylacetic acid is an organic compound characterized by the presence of bromine, cyano, and fluorine substituents on a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyano-2-fluorophenylacetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorophenylacetic acid to introduce the bromine atom at the 3-position. This is followed by a cyanation reaction to introduce the cyano group at the 5-position. The reactions are usually carried out under controlled conditions to ensure high yield and purity.
Bromination: The starting material, 2-fluorophenylacetic acid, is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically conducted in an inert solvent like dichloromethane at room temperature.
Cyanation: The brominated intermediate is then subjected to a cyanation reaction using a cyanide source such as copper(I) cyanide in the presence of a palladium catalyst. The reaction is carried out under reflux conditions in a polar solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyano-2-fluorophenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the cyano group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenylacetic acid moiety.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted phenylacetic acids.
Reduction Products: Reduction of the cyano group typically yields amines.
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Scientific Research Applications
3-Bromo-5-cyano-2-fluorophenylacetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique substituents make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of halogenated and nitrile-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyano-2-fluorophenylacetic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine, cyano, and fluorine groups can enhance binding affinity and selectivity through various interactions, including hydrogen bonding, van der Waals forces, and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-cyano-2-chlorophenylacetic acid: Similar structure but with chlorine instead of fluorine.
3-Bromo-5-cyano-2-methylphenylacetic acid: Similar structure but with a methyl group instead of fluorine.
3-Bromo-5-cyano-2-iodophenylacetic acid: Similar structure but with iodine instead of fluorine.
Uniqueness
3-Bromo-5-cyano-2-fluorophenylacetic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and interactions. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding properties, making it particularly valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(3-bromo-5-cyano-2-fluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-7-2-5(4-12)1-6(9(7)11)3-8(13)14/h1-2H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKWGZOUMGNXEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.